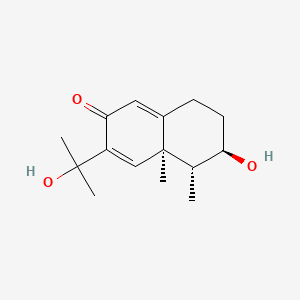
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one is a naturally occurring compound isolated from the endophytic fungus Penicillium sp. N-175-1. It belongs to the class of eremophilane sesquiterpenes and has shown potential biological activities, including cytotoxicity against certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the endophytic fungus Penicillium sp. N-175-1. The fungus is cultured on steamed unpolished rice, and the compound is extracted using organic solvents. The structure of petasitol is then elucidated using spectroscopic techniques such as 2D NMR and high-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) .
Industrial Production Methods
N-175-1 strain, followed by extraction and purification processes similar to those used in laboratory-scale synthesis .
化学反応の分析
Types of Reactions
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of petasitol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving petasitol often use halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of petasitol may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a starting material for the synthesis of other eremophilane sesquiterpenes and related compounds.
Medicine: Due to its cytotoxic properties, petasitol is being investigated for its potential use in cancer therapy.
作用機序
The mechanism of action of petasitol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by blocking the cell cycle. This inhibition is likely mediated through the disruption of survival signal transduction pathways, leading to cell death .
類似化合物との比較
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one is structurally similar to other eremophilane sesquiterpenes such as sporogen-AO1, petasol, and 6-dehydropetasol. it is unique in its specific biological activities and cytotoxic properties . The following table highlights the similarities and differences between petasitol and related compounds:
| Compound | Similarity to this compound | Unique Features |
|---|---|---|
| Sporogen-AO1 | High | Cytotoxicity to HL60 and HeLa cells |
| Petasol | High | Growth-restoring activity in yeast |
| 6-Dehydropetasol | High | Minor growth-restoring activity in yeast |
特性
CAS番号 |
19887-91-3 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.338 |
IUPAC名 |
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O3/c1-9-12(16)6-5-10-7-13(17)11(14(2,3)18)8-15(9,10)4/h7-9,12,16,18H,5-6H2,1-4H3/t9-,12+,15+/m0/s1 |
InChIキー |
YXGZITBUKDXPFL-TURKWSHLSA-N |
SMILES |
CC1C(CCC2=CC(=O)C(=CC12C)C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















